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Introduction LPT99 is a second-generation small molecule inhibitor of the Apoptotic Protease
Activating Factor 1 (APAF-1).[1] It is under investigation for its otoprotective potential against
hearing loss induced by chemotherapeutic agents like cisplatin.[1][2] Cisplatin-induced
ototoxicity is a significant, often irreversible, side effect that limits its clinical use and severely
Impacts patient quality of life.[1][3] The mechanism involves the induction of apoptosis in the
sensory hair cells of the cochlea.[1][4] LPT99 intervenes in this apoptotic pathway. To maximize
its therapeutic effect and minimize systemic exposure, a local, sustained-release formulation is
desirable.

Poloxamer 407 (P407) is a biocompatible, FDA-approved polymer well-suited for this purpose.
[5] It exhibits thermo-reversible gelation, meaning it is a liquid at refrigerated temperatures
(allowing for easy administration) and forms a viscous gel at body temperature, creating an in
situ drug depot for prolonged release.[6][7][8] This application note details the formulation of
LPT99 with Poloxamer 407 for sustained intratympanic delivery and provides relevant
characterization and evaluation protocols based on preclinical studies.

Mechanism of Action and Therapeutic Rationale

Cisplatin induces ototoxicity primarily by generating reactive oxygen species (ROS) and
causing mitochondrial dysfunction within cochlear hair cells.[1][4] This triggers the release of
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cytochrome c into the cytoplasm. Cytochrome c then binds to APAF-1, initiating the formation of
a multiprotein complex called the apoptosome.[1] The apoptosome recruits and activates
procaspase-9, which in turn activates the executioner caspase-3, leading to apoptotic cell
death of essential hair cells and subsequent hearing loss.[1]

LPT99 acts as a direct antagonist to APAF-1, preventing the formation of the apoptosome and
thereby inhibiting the downstream activation of the caspase cascade.[1][9] Local delivery of
LPT99 to the inner ear using a Poloxamer 407 hydrogel ensures a sustained local
concentration of the inhibitor at the target site, offering prolonged protection without interfering
with the systemic antineoplastic activity of cisplatin.[1]
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Caption: LPT99 signaling pathway in cisplatin-induced ototoxicity.

Formulation and Data
Poloxamer 407 Hydrogel Properties

Poloxamer 407 is a triblock copolymer of poly(ethylene oxide) (PEO) and poly(propylene oxide)
(PPO). Its key characteristic is a concentration-dependent sol-gel transition temperature (Tsol-
gel).[10] Below the Tsol-gel, it is a solution; above it, the polymer chains self-assemble into
micelles that pack into a gel lattice.[11] The properties of the hydrogel can be modulated by
altering the P407 concentration or by including additives.[5][12]

Table 1: Physicochemical Properties of Poloxamer 407 Hydrogels
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P407 Conc. . Tsol-gel Viscosity Lo
Additive(s) Key Finding Reference
(% wiw) (°C) (at 37°C)
Tsol-gel is
inversely
. proportiona
18.0 None 32.6 High [10]
| to P407
concentrati

on.

An ideal Tsol-
gel for
_ injectables is
20.0 None 21.9 Higher [13]
between
room and

body temp.

20.5 None 29.8 High - [10]

Increasing

polymer
Decreases Increases ]
25-35 None ] ) concentration  [12]
with conc. with conc.
reduces drug

release rates.

P188 is often
added to
P188 (various increase the
20.0 ) 28.1-74.7 Modulated [5]
ratios) Tsol-gel to a
suitable

range.

| 18.0 | Hyaluronic Acid (1%) | ~32 | Increased | Additives can enhance mucoadhesion and
modify release. |[10] |

LPT99 /| Poloxamer 407 Formulation Data

Preclinical studies have successfully used a Poloxamer 407-based hydrogel for the sustained
intratympanic delivery of LPT99.[1]
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Table 2: LPT99/P407 Formulation Used in Preclinical Rat Model

Concentration /

Component . Purpose Reference
Details
Active
Pharmaceutical
LPT99 50, 100, and 478 pM ) [1]
Ingredient (APAF-1
Inhibitor)
Not specified, but Thermo-responsive,
Poloxamer 407 suitable for in situ sustained-release [1][14]
gelling vehicle

| Administration | Intratympanic injection | Local delivery to the cochlea |[1] |

In Vivo Efficacy Data

The efficacy of the LPT99/P407 formulation was evaluated in a rat model of cisplatin-induced
hearing loss.[1] Auditory Brainstem Response (ABR) was used to measure hearing thresholds
before and after treatment. A lower threshold shift indicates better protection.

Table 3: Otoprotective Efficacy of LPT99/P407 Gel in Cisplatin-Treated Rats
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ABR
Threshold % of Animals
Treatment . . L
= Shift (dB SPL)  with Normal Key Finding Reference
rou
> vs. Cisplatin- Hearing
Only
Cisplatin
. . Baseline (High causes
Cisplatin Only . 14% L [1]
Shift) significant
hearing loss.
o LPT99 provides
Significant
+ 50 pM LPT99 ) 50% dose-dependent [1]
reduction )
protection.
A dose between
~50-60%
_ 100-478 uM
+ 100 pM LPT99  reduction across  58% [1]
) offered the best
frequencies )
protection.
The formulation
o significantly
Significant
+ 478 uM LPT99 ) 70% preserved [1][14]
reduction
cochlear
structures.

(Data summarized from Varela-Moreira et al., 2021)[1]

Protocols

The following protocols provide a general framework for the preparation, characterization, and

evaluation of an LPT99-Poloxamer 407 formulation.

Protocol 1: Preparation of LPT99-Poloxamer 407

Hydrogel

This protocol is based on the widely used "cold method" for dissolving poloxamers.[13][15][16]

Materials:
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e Poloxamer 407 (P407) powder

e LPT99

» Sterile, cold (4°C) phosphate-buffered saline (PBS) or other aqueous vehicle
» Sterile magnetic stir bar and beaker

o Calibrated magnetic stir plate in a cold room or on ice

Procedure:

Calculate the required amount of P407 powder to achieve the desired final concentration
(e.q., 18-25% wiw).

» Weigh the calculated amount of P407 and slowly sprinkle it onto the surface of the cold (4°C)
agueous vehicle in a beaker. Avoid clumping.

e Add a sterile magnetic stir bar.

o Place the beaker on a magnetic stir plate in a cold environment (e.g., 4°C cold room or
surrounded by ice).

« Stir the solution slowly and continuously to prevent foaming.[15] Continue stirring overnight
or until the P407 is completely dissolved and a clear, homogenous solution is formed.

e Once the polymer is fully dissolved, weigh the required amount of LPT99 to achieve the
target molarity (e.g., 100 uM) and add it to the cold P407 solution.

o Continue stirring in the cold until the LPT99 is completely dissolved.

» Store the final formulation at 4°C. The formulation should be a clear, injectable liquid at this
temperature.

Protocol 2: Physicochemical Characterization

2.1 Gelation Temperature (Tsol-gel) Determination The tube inversion method is a simple and
common way to determine Tsol-gel.[16]
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e Transfer 1-2 mL of the LPT99/P407 solution into a small glass vial.

e Place the vial in a temperature-controlled water bath, starting at a low temperature (e.g.,
10°C).

¢ Increase the temperature slowly, in increments of 1-2°C, allowing the sample to equilibrate
for 5 minutes at each step.

o After each equilibration, invert the vial 90°.
e The Tsol-gel is the temperature at which the solution no longer flows upon inversion.[16]

2.2 Rheological Analysis Rheology provides detailed information on the viscosity and
viscoelastic properties (Storage Modulus G' and Loss Modulus G") of the gel.

o Use arheometer equipped with a temperature control unit.
e Apply a sample of the cold LPT99/P407 solution to the rheometer plate.

o Perform an oscillatory temperature sweep, gradually increasing the temperature from cold
(e.g., 15°C) to above body temperature (e.g., 40°C).

e The Tsol-gel can be defined as the temperature at which the storage modulus (G') equals the
loss modulus (G").[12]

o Measure the viscosity at a constant temperature (e.g., 37°C) to characterize the gel's
consistency under physiological conditions.

2.3 In Vitro Drug Release Study This protocol uses a dialysis membrane method to simulate
drug release.[17]

e Prepare a dialysis bag (e.g., with a 12-14 kDa MWCO) and soak it according to the
manufacturer's instructions.

o Accurately measure a known volume (e.g., 1 mL) of the cold LPT99/P407 formulation and
place it inside the dialysis bag. Seal the bag securely.
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e Submerge the sealed bag in a vessel containing a known volume of release medium (e.g.,
50 mL of PBS at pH 7.4).

e Place the entire setup in a shaking water bath maintained at 37°C to ensure gelation and
simulate physiological conditions.

o At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small
aliquot (e.g., 1 mL) of the release medium.

» Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed
release medium to maintain sink conditions.

e Analyze the concentration of LPT99 in the withdrawn samples using a validated analytical
method (e.g., HPLC-UV).

o Calculate the cumulative percentage of LPT99 released over time.

Protocol 3: In Vivo Efficacy Assessment (Rat Model)

This protocol is a summary of the methods used to evaluate the otoprotective effects of the
LPT99/P407 formulation.[1][18][19]

Animal Model:
e Sprague-Dawley or Wistar rats.[18][19]
Procedure:

o Baseline Auditory Testing: Anesthetize the animals and perform baseline Auditory Brainstem
Response (ABR) tests to determine pre-treatment hearing thresholds across a range of
frequencies (e.g., click, 8, 16, 32 kHz).[20]

o Formulation Administration: Under anesthesia, administer a defined volume of the cold
LPT99/P407 formulation (or vehicle control) via intratympanic injection.

o Cisplatin Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 10-14
mg/kg) to induce ototoxicity.[1][19]
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o Post-Treatment Auditory Testing: After a set period (e.g., 72 hours), re-anesthetize the
animals and perform a final ABR test to measure post-treatment hearing thresholds.[1][18]

o Data Analysis: Calculate the ABR threshold shift by subtracting the baseline threshold from
the final threshold for each animal. Compare the threshold shifts between the LPT99-treated
groups and the cisplatin-only control group.

» Histology (Optional): Following the final ABR, perfuse the animals and collect the cochleae
for histological analysis to assess the preservation of outer hair cells (OHCs) and other
cochlear structures.[1][14]
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Caption: Experimental workflow for LPT99/P407 formulation and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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